4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one
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Overview
Description
It is primarily used as an antihistamine to treat allergic rhinitis and conjunctivitis . The compound is known for its efficacy in reducing symptoms such as sneezing, itching, and runny nose.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one involves several steps. One common method starts with the reaction of 4-chlorobenzyl cyanide with hydrazine hydrate to form 4-(4-chlorobenzyl)phthalazin-1-one. This intermediate is then reacted with 1-methylazepane in the presence of a base such as sodium hydride to yield the final product .
Industrial Production Methods
Industrial production of Azelastine typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving recrystallization and purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on histamine receptors and allergic responses.
Medicine: Used in the development of antihistamine drugs for treating allergies.
Industry: Employed in the formulation of nasal sprays and eye drops for allergy relief.
Mechanism of Action
The compound exerts its effects by blocking H1 histamine receptors, thereby preventing histamine from binding and causing allergic symptoms. This action reduces the release of inflammatory mediators and alleviates symptoms such as itching, sneezing, and nasal congestion . The molecular targets include H1 receptors located on the surface of various cells, including those in the respiratory tract and eyes .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation H1 receptor antagonist used for similar indications.
Loratadine: Known for its long-lasting effects and minimal sedation.
Fexofenadine: A non-sedating antihistamine with a similar mechanism of action.
Uniqueness
4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one is unique due to its dual action as both an antihistamine and a mast cell stabilizer. This dual mechanism provides enhanced efficacy in treating allergic symptoms compared to other antihistamines .
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-25-12-5-8-18(11-13-25)26-22(27)20-10-3-2-9-19(20)21(24-26)15-16-6-4-7-17(23)14-16/h2-4,6-7,9-10,14,18H,5,8,11-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKSTYGRSHODJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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